molecular formula C11H11BrO3 B1281946 5-(4-Bromophenyl)-5-oxopentanoic acid CAS No. 35333-26-7

5-(4-Bromophenyl)-5-oxopentanoic acid

Cat. No.: B1281946
CAS No.: 35333-26-7
M. Wt: 271.11 g/mol
InChI Key: YWKKQTFYOQBCBE-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-5-oxopentanoic acid: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanoic acid chain with a ketone group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid typically involves the following steps:

    Bromination of Phenylacetic Acid: The initial step involves the bromination of phenylacetic acid to introduce the bromine atom at the para position. This can be achieved using bromine and a suitable catalyst.

    Formation of the Ketone Group: The next step involves the introduction of the ketone group at the fifth position of the pentanoic acid chain. This can be done through various methods, including the oxidation of the corresponding alcohol or the use of a suitable ketone precursor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and oxidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(4-Bromophenyl)-5-hydroxypentanoic acid.

    Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, where it is replaced by other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: 5-(4-Bromophenyl)-5-hydroxypentanoic acid.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(4-Bromophenyl)-5-oxopentanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atom and ketone group make it a versatile intermediate for various chemical transformations.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can serve as a precursor for the synthesis of bioactive molecules, including potential drugs with anti-inflammatory, anticancer, or antimicrobial activities.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-5-oxopentanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and ketone group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Similar structure but lacks the ketone group.

    5-Phenyl-5-oxopentanoic acid: Similar structure but lacks the bromine atom.

    5-(4-Chlorophenyl)-5-oxopentanoic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 5-(4-Bromophenyl)-5-oxopentanoic acid is unique due to the presence of both the bromine atom and the ketone group, which confer distinct chemical reactivity and potential biological activity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

5-(4-bromophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKKQTFYOQBCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536351
Record name 5-(4-Bromophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35333-26-7
Record name 5-(4-Bromophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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